molecular formula C18H17NO3 B3894928 ethyl 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(oxo)acetate

ethyl 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(oxo)acetate

Cat. No.: B3894928
M. Wt: 295.3 g/mol
InChI Key: TXCYDQQEJZPBMJ-UHFFFAOYSA-N
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Description

Ethyl 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(oxo)acetate is a chemical compound that belongs to the class of dibenzoazepines. This compound is characterized by its unique structure, which includes a dibenzoazepine core with an ethyl ester group and an oxoacetate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(oxo)acetate typically involves the following steps:

    Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction of appropriate precursors, such as biphenyl derivatives, under acidic or basic conditions.

    Introduction of the Oxoacetate Group: The oxoacetate group can be introduced via an esterification reaction using ethyl chloroacetate and a suitable base, such as sodium ethoxide, in an organic solvent like ethanol.

    Final Product Isolation: The final product is isolated through purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(oxo)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted dibenzoazepine derivatives.

Scientific Research Applications

Ethyl 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(oxo)acetate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and psychiatric conditions.

    Industry: Utilized in the development of materials for organic electronics and as a component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may act as an antagonist or agonist at neurotransmitter receptors, thereby affecting neuronal function and behavior.

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-5H-dibenzo[b,f]azepine: A structurally related compound with similar chemical properties.

    5H-Dibenzo[a,d]cyclohepten-5-ol: Another dibenzoazepine derivative with distinct functional groups.

    Oxcarbazepine: A dibenzoazepine derivative used as an anticonvulsant medication.

Uniqueness

Ethyl 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(oxo)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ethyl ester and oxoacetate moieties differentiate it from other dibenzoazepine derivatives, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-22-18(21)17(20)19-15-9-5-3-7-13(15)11-12-14-8-4-6-10-16(14)19/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCYDQQEJZPBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(oxo)acetate
Reactant of Route 2
ethyl 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(oxo)acetate
Reactant of Route 3
ethyl 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(oxo)acetate
Reactant of Route 4
ethyl 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(oxo)acetate
Reactant of Route 5
ethyl 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(oxo)acetate
Reactant of Route 6
ethyl 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(oxo)acetate

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